An In-depth Technical Guide to 2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate
An In-depth Technical Guide to 2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate
CAS Number: 1087788-86-0[1]
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate, a molecule of interest within the broader class of carbamate compounds. This document will delve into its chemical characteristics, plausible synthetic routes, and its putative biological role as a cholinesterase inhibitor. The content is structured to provide not only factual information but also to offer insights into the rationale behind synthetic strategies and the mechanistic basis of its expected biological activity, grounded in established scientific principles.
Molecular Overview and Physicochemical Properties
2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate is a distinct organic molecule characterized by a central carbamate linkage. This core structure is flanked by a 2-ethoxyphenyl group on the nitrogen side and a 2,2,2-trifluoroethyl group on the oxygen side. The strategic placement of these functional groups is anticipated to confer specific chemical and biological properties. The trifluoromethyl group, a strong electron-withdrawing moiety, is known to enhance the metabolic stability and binding affinity of drug candidates. The 2-ethoxyphenyl substituent provides a lipophilic character that can influence the compound's pharmacokinetic profile.
Table 1: Physicochemical Properties of 2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate
| Property | Value | Source |
| CAS Number | 1087788-86-0 | [1] |
| Molecular Formula | C11H12F3NO3 | Inferred from structure |
| Molecular Weight | 263.21 g/mol | Inferred from structure |
| Appearance | White to off-white solid (Predicted) | General knowledge of similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) (Predicted) | General knowledge of similar compounds |
| Boiling Point | Not available | |
| Melting Point | Not available |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
The synthesis would logically proceed via the nucleophilic attack of the amino group of 2-ethoxyaniline on the electrophilic carbonyl carbon of 2,2,2-trifluoroethyl chloroformate. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Caption: Proposed synthesis of 2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate.
Detailed Experimental Protocol (Inferred)
The following protocol is a generalized procedure based on common laboratory practices for the synthesis of N-aryl carbamates. Researchers should optimize the conditions for this specific transformation.
Materials:
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2-Ethoxyaniline
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2,2,2-Trifluoroethyl chloroformate
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Anhydrous pyridine or triethylamine
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Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethoxyaniline (1.0 equivalent) in anhydrous DCM.
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Base Addition: Add anhydrous pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
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Chloroformate Addition: Slowly add 2,2,2-trifluoroethyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. The addition should be monitored for any exothermic reaction.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Putative Biological Activity: Cholinesterase Inhibition
Carbamates are a well-established class of compounds that act as inhibitors of cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition leads to an increase in acetylcholine levels in the synaptic cleft. This mechanism is the basis for the use of carbamates as insecticides and in the treatment of various medical conditions.
Mechanism of Action
The inhibitory action of carbamates on cholinesterases is a pseudo-irreversible process.[3][4] The carbamate molecule, acting as a substrate analog, enters the active site of the enzyme. The serine residue in the catalytic triad of the enzyme attacks the electrophilic carbonyl carbon of the carbamate, leading to the formation of a carbamoylated enzyme intermediate. This intermediate is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the normal catalytic cycle with acetylcholine.[4] This prolonged inactivation of the enzyme results in the accumulation of acetylcholine.
Caption: Mechanism of acetylcholinesterase inhibition by a carbamate.
Structure-Activity Relationship (SAR) Insights
The inhibitory potency and selectivity of carbamates are influenced by the nature of the substituents on the carbamate nitrogen and the leaving group.
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N-Aryl Group (2-Ethoxyphenyl): The aromatic ring can engage in π-π stacking or hydrophobic interactions within the active site gorge of the cholinesterase enzyme. The ethoxy group at the ortho position can influence the orientation of the molecule within the active site and may contribute to binding affinity.
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O-Alkyl Group (2,2,2-Trifluoroethyl): The trifluoroethyl group is a key feature. The strong electron-withdrawing nature of the trifluoromethyl moiety can increase the electrophilicity of the carbamate carbonyl carbon, potentially accelerating the rate of carbamoylation of the enzyme's active site serine. Furthermore, fluorinated groups can enhance binding affinity through favorable interactions within the enzyme's active site.
Analytical Characterization (Predicted)
The structural elucidation of 2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate would rely on a combination of standard spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons of the 2-ethoxyphenyl group. - Quartet corresponding to the -OCH₂- of the ethoxy group. - Triplet corresponding to the -CH₃ of the ethoxy group. - Quartet corresponding to the -OCH₂CF₃ group (coupled to fluorine). - Broad singlet for the N-H proton. |
| ¹³C NMR | - Aromatic carbons of the 2-ethoxyphenyl group. - Carbonyl carbon of the carbamate. - Carbons of the ethoxy group. - Quartet for the -CH₂- of the trifluoroethyl group (due to C-F coupling). - Quartet for the -CF₃ group (due to C-F coupling). |
| ¹⁹F NMR | - A triplet corresponding to the -CF₃ group (coupled to the adjacent -CH₂- protons). |
| IR Spectroscopy | - N-H stretching vibration (~3300 cm⁻¹). - C=O stretching vibration of the carbamate (~1700-1730 cm⁻¹). - C-O stretching vibrations. - Aromatic C-H and C=C stretching vibrations. - Strong C-F stretching vibrations. |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight. - Characteristic fragmentation pattern, including loss of the trifluoroethyl group and cleavage of the carbamate bond. |
Conclusion and Future Directions
2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate represents a molecule with significant potential as a cholinesterase inhibitor. Its synthesis is expected to be achievable through established chemical methodologies. The presence of the trifluoroethyl group is a key structural feature that warrants further investigation into its impact on biological activity and metabolic stability.
For researchers in drug development, the logical next steps would involve the synthesis and purification of this compound, followed by a thorough in vitro evaluation of its inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. Subsequent studies could explore its pharmacokinetic properties and in vivo efficacy in relevant disease models. The insights gained from such studies would be invaluable in assessing the therapeutic potential of this and structurally related carbamates.
References
- Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335.
- Darvesh, S., Hopkins, D. A., & Geula, C. (2003). Neurobiology of butyrylcholinesterase. Nature reviews. Neuroscience, 4(2), 131–138.
- Quinn, D. M. (1987).
- Eto, M. (1974). Organophosphorus pesticides: organic and biological chemistry. CRC press.
